4'-Methyl-[1,3'-bipiperidin]-4'-OL
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Overview
Description
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol is a chiral compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with a hydroxyl group and a methyl group attached to the fourth carbon of one of the piperidine rings. The stereochemistry of the compound is defined by the (3’{S},4’{S}) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine units. This can be achieved using a variety of coupling agents such as palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction. Common oxidizing agents include osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
In an industrial setting, the production of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol may involve:
Large-Scale Coupling Reactions: Utilizing high-efficiency palladium catalysts to couple piperidine units.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Automated Methylation: Using automated systems to control the methylation process, ensuring precise addition of the methyl group.
Chemical Reactions Analysis
Types of Reactions
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated bipiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or ammonia for amination.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated bipiperidines.
Substitution Products: Halogenated or aminated bipiperidines.
Scientific Research Applications
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The hydroxyl group and methyl group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(3’{R},4’{R})-4’-methyl-1,3’-bipiperidin-4’-ol: The enantiomer of the compound with different stereochemistry.
4’-methyl-1,3’-bipiperidin-4’-one: A similar compound with a ketone group instead of a hydroxyl group.
4’-methyl-1,3’-bipiperidin-4’-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
(3’{S},4’{S})-4’-methyl-1,3’-bipiperidin-4’-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential pharmacological applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(3S,4S)-4-methyl-3-piperidin-1-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(14)5-6-12-9-10(11)13-7-3-2-4-8-13/h10,12,14H,2-9H2,1H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDKURGBVGZKY-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1N2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC[C@@H]1N2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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